3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride
Description
3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride (CAS: 1219967-88-0) is a halogenated piperidine derivative with the molecular formula C₁₃H₁₉BrClNO and a molecular weight of 320.655 g/mol . Its structure consists of a piperidine ring substituted at the 3-position with a phenoxymethyl group bearing a bromine atom at the 2-position and an ethyl group at the 4-position of the aromatic ring. The hydrochloride salt enhances its stability and solubility for research applications, particularly in medicinal chemistry and material science .
Properties
IUPAC Name |
3-[(2-bromo-4-ethylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-2-11-5-6-14(13(15)8-11)17-10-12-4-3-7-16-9-12;/h5-6,8,12,16H,2-4,7,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZKVEZOGVNIMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC2CCCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride typically involves the following steps:
Bromination: The starting material, 4-ethylphenol, undergoes bromination to introduce a bromine atom at the 2-position, forming 2-bromo-4-ethylphenol.
Etherification: The brominated phenol is then reacted with piperidine in the presence of a base to form 3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the piperidine derivative to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while reduction can lead to the formation of phenols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products
Substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of phenols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenoxymethyl Piperidine Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Pharmacological Analogs: Paroxetine Derivatives
Paroxetine hydrochloride (an SSRI antidepressant) and its related compounds share structural similarities with the target molecule, particularly in the piperidine-phenoxy scaffold.
Table 2: Comparison with Paroxetine-Related Compounds
Key Observations :
- Functional Group Impact : Paroxetine derivatives prioritize fluorine or methoxy groups for SSRI activity, whereas bromine in the reference compound may confer distinct electronic or steric properties for alternative applications .
- Molecular Weight : The reference compound is lighter (320.65 vs. 347–365 g/mol), suggesting differences in bioavailability or target specificity.
Key Observations :
- The reference compound lacks comprehensive toxicological data compared to more extensively studied analogs like 4-(Diphenylmethoxy)piperidine Hydrochloride.
- Chlorine-substituted analogs (e.g., 1289386-70-4) may pose different handling risks due to altered reactivity .
Biological Activity
3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring connected to a phenoxy group, which is substituted with a bromine atom at the 2-position and an ethyl group at the 4-position of the phenyl ring. Its molecular formula is CHBrClNO, and it has a CAS number of 1220030-46-5. The presence of these functional groups contributes to its potential applications in various fields, including medicinal chemistry and biological research .
The mechanism of action for this compound involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes, thereby modulating their activity . Key aspects include:
- Binding Affinity : The bromine atom and the piperidine ring play crucial roles in binding affinity and reactivity.
- Target Interaction : It can interact with various biological targets, potentially influencing receptor activity or enzyme function.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in receptor studies. Some reported activities include:
- Analgesic Properties : Investigated for potential pain-relieving effects.
- Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation .
Table 1: Summary of Biological Activities
| Activity | Description | References |
|---|---|---|
| Analgesic | Potential pain relief effects | |
| Anti-inflammatory | May reduce inflammation | |
| Ligand in Receptor Studies | Investigated for binding affinity to receptors |
Case Studies and Research Findings
Research has explored the compound's interactions with various biological systems. Notable findings include:
- Receptor Binding Studies : Initial investigations have shown that the compound can bind selectively to certain receptors, which may lead to modulation of biological pathways .
- Synthesis and Evaluation : The compound has been synthesized through various methods, highlighting its versatility as an intermediate in organic synthesis. Studies have evaluated its effectiveness as a ligand in receptor studies, suggesting further pharmacological investigations are warranted .
- Comparative Studies : Comparative analyses with structurally similar compounds indicate that the bromine atom significantly influences the compound's reactivity and pharmacological profile compared to chloro or fluoro counterparts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
